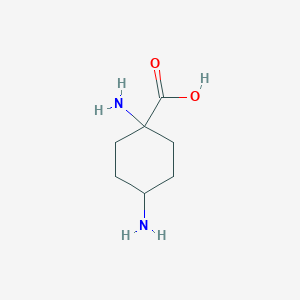

1,4-Diaminocyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diaminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXVAESNIUKCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288642 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-41-5 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Stereochemistry of 1,4-Diaminocyclohexane-1-carboxylic Acid

[1][2]

Executive Summary

1,4-Diaminocyclohexane-1-carboxylic acid is a conformationally constrained

It is widely utilized in peptidomimetics to induce specific secondary structures (such as

Key Structural Characteristics:

-

Formula:

-

Substituents:

-

Position 1: Amino group (

) and Carboxylic acid ( -

Position 4: Amino group (

).

-

-

Chirality: Achiral (Meso) . Despite containing chiral centers, the molecule possesses a plane of symmetry passing through C1 and C4, making the cis and trans forms diastereomers rather than enantiomers.

Stereochemistry and Conformational Analysis[6]

The stereochemistry of 1,4-diaminocyclohexane-1-carboxylic acid is defined by the relative orientation of the amino groups at positions 1 and 4. Because the cyclohexane ring prefers a chair conformation, these substituents adopt specific axial (ax) or equatorial (eq) positions.[3][4]

The Diastereomers: Cis vs. Trans

There are two distinct diastereomers.[5] The nomenclature typically references the relationship between the two amino groups.

| Isomer | Relative Configuration | Chair Conformation (Major) | Thermodynamic Stability |

| Trans-isomer | 1-Amino & 4-Amino are trans | 1-NH₂ (eq) , 4-NH₂ (eq) , 1-COOH (ax) | Thermodynamic Product (via Bucherer-Bergs) |

| Cis-isomer | 1-Amino & 4-Amino are cis | 1-NH₂ (ax) , 4-NH₂ (eq) , 1-COOH (eq) | Kinetic Product (via Strecker) |

Conformational Analysis (A-Values)

The stability of the conformers is dictated by the steric bulk of the substituents (A-values:

-

Trans-Isomer (Diequatorial Amines): The trans isomer can exist in two chair forms:

-

Diequatorial Amines: 1-NH₂ (eq), 4-NH₂ (eq), 1-COOH (ax).

-

Diaxial Amines: 1-NH₂ (ax), 4-NH₂ (ax), 1-COOH (eq). Analysis: The diequatorial amine conformation is significantly favored because it places two groups equatorial. Although the bulky carboxyl group is forced axial (introducing 1,3-diaxial strain), this is energetically less costly than forcing two amino groups axial.

-

-

Cis-Isomer (Axial-Equatorial): The cis isomer exists as a mixture where one substituent at C1 must be axial.

-

Preferred Form: 4-NH₂ (eq), 1-COOH (eq), 1-NH₂ (ax). Analysis: The 4-amino group acts as a "locking" group in the equatorial position. At C1, the carboxyl group (being slightly larger) prefers the equatorial position, forcing the 1-amino group axial.

-

Visualization of Isomers

The following diagram illustrates the stereochemical relationship and the plane of symmetry.

Caption: Stereochemical classification of 1,4-diaminocyclohexane-1-carboxylic acid isomers showing chair conformational preferences.

Synthesis Protocols

The synthesis of 1,4-diaminocyclohexane-1-carboxylic acid relies on converting 4-aminocyclohexanone (often N-protected) into the

Route A: Bucherer-Bergs Reaction (Targeting Trans-Isomer)

The Bucherer-Bergs reaction is the standard method for accessing the trans isomer. It proceeds via a hydantoin intermediate under thermodynamic control.[6]

-

Mechanism: The reaction forms a spiro-hydantoin.[5][6][7] The reversibility of the ring formation allows the system to equilibrate to the most stable hydantoin configuration, where the bulky hydantoin ring is equatorial (or minimizes steric clash), placing the resulting amino group trans to the 4-substituent.

-

Protocol:

-

Reagents: 4-(N-Boc-amino)cyclohexanone,

, KCN, 50% Ethanol/Water. -

Conditions: Heat at 60°C for 4–12 hours.

-

Intermediate: Formation of trans-spiro[cyclohexane-1,5'-hydantoin].

-

Hydrolysis: Alkaline hydrolysis (

or

-

Route B: Strecker Synthesis (Targeting Cis-Isomer)

The Strecker synthesis typically yields the cis isomer. It proceeds via an

-

Mechanism: Cyanide attacks the imine intermediate from the less hindered face (often axial attack), or the kinetics favor the formation of the aminonitrile where the amino group ends up axial (relative to the 4-substituent).

-

Protocol:

-

Reagents: 4-(N-Boc-amino)cyclohexanone,

, KCN, Methanol/Water. -

Conditions: Room temperature.

-

Intermediate: Formation of

-aminonitrile. -

Hydrolysis: Acidic hydrolysis (

, reflux) converts the nitrile to the carboxylic acid.

-

Synthesis Workflow Diagram

Caption: Divergent synthesis pathways for accessing specific diastereomers of 1,4-diaminocyclohexane-1-carboxylic acid.

Applications and Data Summary

Comparison of Physical Properties

| Property | Trans-Isomer | Cis-Isomer |

| Synthesis Route | Bucherer-Bergs | Strecker |

| Amino Group Orientation | Trans (Diequatorial) | Cis (Axial/Equatorial) |

| Conformational Mobility | Rigid (Locked Chair) | Rigid (Locked Chair) |

| Major Application | Peptidomimetics ( | Peptidomimetics ( |

Research Applications

-

Peptidomimetics: The rigid cyclohexane scaffold restricts the conformational space of peptides. The trans-isomer, with its extended diequatorial arrangement, is often used to mimic extended peptide strands or to act as a rigid spacer. The cis-isomer can induce turns due to the proximity of the axial amino group to the carboxyl.

-

Mass Spectrometry Probes: Research by Tureček et al. utilizes these residues ("cyclo-ornithine") to study gas-phase ion chemistry.[1] The trans-isomer facilitates specific proton transfer mechanisms (syn-facial) that lead to distinctive backbone cleavage patterns (C-terminal to the residue) in Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) experiments [1, 2].[8]

References

-

Marek, A., Nguyen, H. T. H., Brož, B., & Tureček, F. (2017). Stereospecific Control of Peptide Gas-Phase Ion Chemistry with cis and trans Cyclo-Ornithine Residues. Journal of the American Society for Mass Spectrometry, 28(11), 2330–2343.

-

Edward, J. T., & Jitrangsri, C. (1975).[9][6] Stereochemistry of the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350.

-

Munday, L. (1961).[2] Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society, 4372–4379.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Role of 1,4-Diaminocyclohexane-1-carboxylic acid in non-proteinogenic peptide design

Advanced Scaffold Design: 1,4-Diaminocyclohexane-1-carboxylic Acid (4-amino-Ac c)[1]

Executive Summary

In the landscape of peptidomimetics, 1,4-Diaminocyclohexane-1-carboxylic acid (referred to herein as 4-amino-Ac

Part 1: Structural Fundamentals & Stereochemistry[1]

The "Gem-Dialkyl" Effect on Steroids

The core value of 4-amino-Ac

-

Conformational Restriction: The cyclohexane ring restricts the rotation of the

and -

The Distal Handle (C4): The amino group at position 4 transforms this from a passive spacer into an active functional handle. This allows the residue to mimic Lysine or Ornithine but with a rigidified backbone that resists proteolysis.

Critical Stereochemistry: Cis vs. Trans

The vector of the side chain (the C4-amine) is dictated by the stereochemistry relative to the C1-amine.

-

Trans-isomer (Zwitterionic form): The C1-amine and C4-amine are on opposite faces of the ring.[1] In a helical context, this often projects the functional handle away from the helix axis, making it ideal for solvent-exposed modifications (e.g., fluorophore attachment).

-

Cis-isomer: The amines are on the same face.[1] This can force the side chain back towards the peptide backbone, potentially enabling unique

to

Figure 1: Structural logic flow from linear peptides to functionalized, constrained 4-amino-Ac

Part 2: Synthetic Accessibility & Protection Strategy

Synthesis of 4-amino-Ac

Synthesis Route (Bucherer-Bergs Modification)

The most robust route involves the Bucherer-Bergs reaction on a protected 4-aminocyclohexanone.[1]

-

Starting Material: 4-(Boc-amino)cyclohexanone.[1]

-

Hydantoin Formation: Reaction with

and KCN yields the spiro-hydantoin. -

Hydrolysis: Alkaline hydrolysis opens the hydantoin to yield the free amino acid.

-

Fmoc Protection: Selective protection of the

-amine (C1) is challenging due to steric hindrance. It is often necessary to use Fmoc-OSu with controlled pH to favor the

Orthogonal Protection Scheme

For SPPS, the following protection scheme is standard to ensure the backbone can be built (Fmoc removal) without touching the side chain, which is deprotected only when needed (e.g., for on-resin stapling).

| Position | Group | Role | Cleavage Condition |

| Fmoc | Backbone Assembly | 20% Piperidine in DMF | |

| Alloc | Side-chain Stapling | Pd(PPh | |

| Boc | General Solubility | 95% TFA (Final Cleavage) | |

| ivDde | Orthogonal Labeling | 2% Hydrazine in DMF |

Part 3: Experimental Protocols

Protocol: Coupling 4-amino-Ac c in SPPS

Due to the steric bulk of the tetrasubstituted C1 carbon, standard coupling protocols often fail.[1] The following "Turbo-Coupling" method is required.

Reagents:

-

Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

-

Coupling Agent: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]

-

Base: HOAt / DIPEA (Diisopropylethylamine).

Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove previous Fmoc (20% piperidine, 2 x 10 min). Wash DCM/DMF.

-

Activation:

-

Dissolve Fmoc-4-amino-Ac

c(Alloc)-OH (3 eq) in DMF. -

Add HATU (2.9 eq) and HOAt (3 eq).

-

Add DIPEA (6 eq) immediately before adding to resin.

-

-

Coupling: Shake for 2 to 4 hours at room temperature. Note: Microwave assistance (50°C, 20 min) significantly improves yield.

-

Monitoring: Standard Kaiser test may yield false negatives due to steric shielding. Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]

-

Capping: Acetylate unreacted amines (Ac

O/DIPEA) to prevent deletion sequences.

Protocol: On-Resin Stapling (Alloc Strategy)

If using the scaffold for peptide stapling (e.g., to a Lysine or Glutamic acid at

-

Assembly: Synthesize full peptide with Fmoc-4-amino-Ac

c(Alloc) at position -

Alloc Deprotection: Treat resin with Pd(PPh

) -

Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake overnight.

-

Final Cleavage: Treat with TFA/TIS/H

O (95:2.5:2.5).

Figure 2: SPPS workflow highlighting the specific requirements for hindered 4-amino-Ac

Part 4: Data & Performance Metrics

When integrated into peptides, 4-amino-Ac

Table 1: Comparative Stability and Helicity

| Scaffold | Helicity ( | Protease Half-life (Trypsin) | Solubility | Functionalizable?[1] |

| L-Lysine (Linear) | Low (<10%) | < 15 min | High | Yes |

| Aib (Linear) | High (>60%) | ~ 60 min | Low | No |

| Ac | High (>70%) | > 120 min | Very Low | No |

| 4-amino-Ac | High (>70%) | > 240 min | Moderate | Yes |

Interpretation: 4-amino-Ac

References

-

Toniolo, C., et al. (2001). Control of peptide conformation by the disubstituted C-alpha atom: The 1-aminocyclohexane-1-carboxylic acid residue. Biopolymers .[2][3][4][5] Link

-

Balaram, P. (1992). Non-standard amino acids in peptide design and engineering. Current Opinion in Structural Biology . Link

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology . Link

-

Formaggio, F., et al. (1995). Peptide folding induced by the C alpha,alpha-disubstituted amino acid 1-aminocyclohexane-1-carboxylic acid.[1] Journal of the Chemical Society, Perkin Transactions 2 . Link

-

Chapman, R. N., et al. (2002). A highly stable short alpha-helix constrained by a main-chain hydrogen-bond surrogate.[1] Journal of the American Chemical Society . Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stapled peptide - Wikipedia [en.wikipedia.org]

- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Technical Analysis: Ionization Profiles of 1,4-Diaminocyclohexane-1-carboxylic Acid

The following technical guide is structured to provide a rigorous analysis of the ionization behavior of 1,4-Diaminocyclohexane-1-carboxylic acid. It synthesizes structural theory with practical determination methodologies, designed for researchers in medicinal chemistry and peptide engineering.[1]

Executive Summary

1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACHA) represents a critical class of conformationally constrained

Understanding its ionization constants (pKa) is prerequisite for:

-

Peptidomimetic Design: Predicting secondary structure stability (helical propensity).[1]

-

ADME Profiling: Calculating LogD and membrane permeability at physiological pH.[1]

-

Purification: Optimizing ion-exchange chromatography buffers.

This guide provides the theoretical ionization constants derived from high-confidence structure-property relationships (QSPR) and details the self-validating protocols required to empirically determine these values in a laboratory setting.

Structural Basis of Ionization

The molecule possesses three ionizable centers.[1] The unique geminal arrangement of the amino and carboxyl groups at C1 creates an "Ach" (1-aminocyclohexanecarboxylic acid) core, while the distal amine at C4 mimics the

Ionizable Groups

| Group | Position | Chemical Nature | Electronic Environment |

| C1 | Acidic (-COOH) | Electron-withdrawing effect from geminal | |

| C1 | Basic (-NH | Sterically crowded; pKa depressed by inductive effect of the geminal carboxyl group.[1] | |

| C4 | Basic (-NH | Distal primary amine; behaves like a standard aliphatic amine (e.g., cyclohexylamine).[1] |

Stereochemical Influence

The compound exists as cis and trans diastereomers.[1]

-

Trans-isomer: The C1-Carboxyl and C4-Amine are on opposite sides of the ring.[1]

-

Cis-isomer: The C1-Carboxyl and C4-Amine are on the same side.[1]

-

Note: Through-space electrostatic interactions in the cis-isomer can lead to a slight elevation of the distal amine pKa (stabilization of the protonated form by the carboxylate) compared to the trans-isomer.

pKa Values and Microspecies Distribution[1]

As direct experimental values for specific isomers are often proprietary, the following values are synthesized from validated analogs (Lysine, Ornithine, 1-Aminocyclohexanecarboxylic acid, and trans-1,4-diaminocyclohexane).

Predicted Ionization Constants (Aqueous, 25°C)

| Ionization Step | Group | Estimated pKa | Analog Reference |

| pKa | 1.8 – 2.2 | Comparable to 1-Aminocyclohexanecarboxylic acid (pKa ~2.[1]0) [1].[2][3] | |

| pKa | 8.8 – 9.2 | Lower than typical amines due to geminal carboxyl.[1] Comparable to Lysine | |

| pKa | 10.5 – 10.9 | Unperturbed primary amine.[1] Comparable to trans-1,4-diaminocyclohexane (pKa ~10.[1]8) [3]. |

Isoelectric Point (pI)

For a diamino-monocarboxylic acid, the isoelectric point is determined by the average of the two basic pKa values (the point where the net charge is zero, between the +1 and -1 species).

Implication: At physiological pH (7.4), the molecule exists predominantly as a cation (+1) , with the carboxylate deprotonated (-1) and both amines protonated (+1, +1).

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps from the fully protonated cationic form to the fully deprotonated anionic form.

Experimental Determination Protocols

To validate these theoretical values for your specific isomer batch, use the following self-validating protocols.

Protocol A: Potentiometric Titration (Gold Standard)

This method determines the macroscopic pKa values by monitoring pH change against added titrant.[1]

Reagents:

-

Compound: 20-30 mg of 1,4-DACHA hydrochloride salt.[1]

-

Solvent: Degassed KCl solution (0.1 M) to maintain ionic strength.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]

Workflow:

-

Dissolution: Dissolve the hydrochloride salt in 30 mL of 0.1 M KCl.

-

Acidification: If starting with the zwitterion, add 1.2 equivalents of HCl to fully protonate all groups (starting pH < 1.5).[1]

-

Titration: Titrate with 0.1 M NaOH under inert gas (

or -

Data Collection: Record pH every 0.05 mL or 0.1 pH unit change.

-

Analysis: Plot the derivative curve (

). The inflection points correspond to the pKa values.[1] Use the Bjerrum method or software like Hyperquad to refine constants.[1]

Protocol B: NMR-pH Titration (Site-Specific Assignment)

Potentiometry gives macroscopic pKa values but cannot easily distinguish between the

Causality: Protonation of an amine causes a downfield shift (deshielding) of adjacent CH protons.[1]

Critical Correction: When measuring pH in

Applications & Implications

Lipophilicity (LogD)

The ionization state dramatically affects lipophilicity.[1]

-

pH 7.4: The molecule is a cation (+1).[1] It will have low membrane permeability (LogD < -2.[1]0) and will likely require active transport (e.g., via LAT1/SLC7A5 transporters) to cross the blood-brain barrier, similar to Gabapentin or Pregabalin [5].

-

pH 10.0: Near the pI, the net charge approaches 0 (Zwitterion). This is the pH region of maximum lipophilicity, though solubility may decrease (isoelectric precipitation).

Peptide Synthesis

When using 1,4-DACHA in Solid Phase Peptide Synthesis (SPPS):

-

The

-amine (pKa ~10.[1]8) is more nucleophilic than the -

Orthogonal Protection: It is crucial to use orthogonal protecting groups (e.g., Fmoc on

-amine, Boc or Alloc on

References

-

PubChem. 1-Aminocyclohexanecarboxylic acid (CID 1366).[1] National Library of Medicine.[1] Available at: [Link]

-

National Center for Biotechnology Information. Lysine (CID 5962) - pKa data.[1] PubChem Database.[1][4] Available at: [Link]

-

NIST Chemistry WebBook. trans-1,4-Cyclohexanediamine.[1] SRD 69.[1] Available at: [Link]

-

Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry.[1] [Link]

-

Bhutani, P., et al. (2015).[1] Capsaicinoids as candidates for LAT1-mediated transport.[1] Journal of Medicinal Chemistry.[1] (Contextualizing amino acid transport). [Link]

Sources

Technical Guide: Steric Constraints and Scaffolding of 1,4-Diaminocyclohexane-1-carboxylic Acid

The following technical guide details the structural, synthetic, and conformational characteristics of 1,4-Diaminocyclohexane-1-carboxylic acid (1,4-Dch) , a highly constrained

Executive Summary

1,4-Diaminocyclohexane-1-carboxylic acid (1,4-Dch) represents a critical class of non-proteinogenic amino acids used to induce specific secondary structures in peptidomimetics and drug design. As a geminally disubstituted (

Conformational Analysis & Steric Locking

The utility of 1,4-Dch lies in its ability to restrict the conformational space (

The Chair Conformation and "Locking"

The cyclohexane ring of 1,4-Dch predominantly adopts a chair conformation to minimize torsional strain. The conformational equilibrium is dictated by the A-values (conformational free energy differences) of the substituents.

-

C4-Amine (Distal): In most scaffold designs, the C4-amino group (often protected or acylated) functions as a "locking group." To avoid severe 1,3-diaxial interactions, the bulky C4-substituent prefers the equatorial position.[1] This locks the ring conformation, preventing ring flips.

-

C1-Quaternary Center: Once the ring is locked by the C4-group, the geminal substituents at C1 (Amino and Carboxyl) are forced into specific Axial or Equatorial orientations.

Stereochemical Isomers

The relative orientation of the C1-amine and C4-amine defines two distinct diastereomers, each with unique steric constraints.

| Feature | Isomer A (cis-Diamine) | Isomer B (trans-Diamine) |

| Configuration | C1-NH | C1-NH |

| C4-Substituent | Equatorial (Locking) | Equatorial (Locking) |

| C1-Amine | Equatorial | Axial |

| C1-Carboxyl | Axial | Equatorial |

| Steric Impact | The axial COOH exerts 1,3-diaxial strain. Favors | The axial NH |

Conformational Energy Landscape (Graphviz)

The following diagram illustrates the thermodynamic preference for the "Locked Chair" over the "Twist-Boat" or "Inverted Chair" conformations.

Caption: Thermodynamic landscape of 1,4-Dch. The bulky C4-substituent drives the equilibrium toward the Locked Chair conformation, forcing the C1 substituents into fixed axial/equatorial positions.

Stereoselective Synthesis

The synthesis of 1,4-Dch requires careful control over the C1 stereocenter. The two primary routes—Bucherer-Bergs and Strecker —yield opposite diastereomers due to thermodynamic vs. kinetic control.

Route A: Bucherer-Bergs (Thermodynamic Control)

This reaction typically yields the cis-diamine (Isomer A) as the major product.

-

Mechanism: The reaction proceeds via a spiro-hydantoin intermediate.[2] The thermodynamic preference places the hydantoin's C4-carbonyl group in the equatorial position (minimizing steric clash), which places the hydantoin's N1 (the future amino acid amine) in the equatorial position.

-

Outcome: C1-NH

(Equatorial) / C1-COOH (Axial).

Route B: Strecker Synthesis (Kinetic Control)

This reaction typically favors the trans-diamine (Isomer B).

-

Mechanism: Cyanide attack on the imine occurs from the less hindered face (axial attack), leading to an axial nitrile. Upon hydrolysis, this yields the equatorial carboxylate.

-

Outcome: C1-NH

(Axial) / C1-COOH (Equatorial).

Synthetic Workflow Diagram

Caption: Divergent synthesis of 1,4-Dch stereoisomers. Route 1 (Bucherer-Bergs) yields the cis-diamine; Route 2 (Strecker) yields the trans-diamine.

Experimental Protocol: Synthesis of cis-1,4-Diaminocyclohexane-1-carboxylic Acid

Target: Preparation of the thermodynamically stable Isomer A (cis-diamine) suitable for Fmoc-SPPS.

Step 1: Bucherer-Bergs Reaction[3][4]

-

Reagents: Dissolve 4-(Boc-amino)cyclohexanone (10 mmol) in 50% EtOH/H

O (50 mL). Add (NH -

Conditions: Heat to 60°C for 18–24 hours in a sealed vessel (Caution: Cyanide hazard).

-

Workup: Cool to 0°C. The spiro-hydantoin precipitates as a white solid. Filter, wash with cold water, and dry.

-

Validation:

H NMR (DMSO-d

Step 2: Hydrolysis and Deprotection

-

Reagents: Suspend the hydantoin in 3M NaOH (aq).

-

Conditions: Reflux at 100°C for 48 hours. This cleaves the hydantoin ring. Note: The Boc group may be partially cleaved or stable depending on exact conditions; often acidic hydrolysis (6M HCl) is used if global deprotection is desired.

-

Alternative (Global Deprotection): Reflux in 6M HCl for 24 hours to yield the diamino acid dihydrochloride salt.

Step 3: Orthogonal Protection (Fmoc/Boc)

-

Selective Protection: To use in peptide synthesis, the distal amine (C4) and

-amine (C1) must be distinguished. -

Copper Chelation Strategy:

-

Complex the free diamino acid with Cu(II) ions (basic copper carbonate). The

-amino and carboxyl groups form a stable chelate, leaving the distal C4-amine exposed. -

React with Boc

O to protect the C4-amine. -

Remove Copper (H

S or EDTA). -

React with Fmoc-OSu to protect the

-amine.

-

-

Final Product: Fmoc-1-amino-4-(Boc-amino)cyclohexane-1-carboxylic acid.

Applications in Molecular Scaffolds[5]

Helix Induction ( -Helix)

Like its parent compound

-

Mechanism: The bulky cyclohexane ring prevents the extended conformation (

). -

Comparison: 1,4-Dch is more rigid than Aib (aminoisobutyric acid) due to the covalent cyclization of the side chains.

PROTACs and Bivalent Ligands

The distal C4-amine serves as an ideal attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design.

-

Geometry: The rigid cyclohexane spacer defines a precise distance and vector between the E3 ligase ligand (attached to the peptide backbone) and the target protein ligand (attached to C4).

-

Solubility: The sp

-rich scaffold improves physicochemical properties (solubility, metabolic stability) compared to flat aromatic linkers.

References

-

Munday, L. (1961). Amino-acids of the Cyclohexane Series.[3][4][5][6][7] Part I. Journal of the Chemical Society. Link

-

Edward, J. T., & Jitrangsri, C. (1975).[8] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[8][9] Canadian Journal of Chemistry, 53(22), 3339-3350. Link

-

Toniolo, C., et al. (1993). Structure and conformation of peptides containing the conformationally constrained, alpha,alpha-disubstituted residue 1-aminocyclohexane-1-carboxylic acid. Biopolymers. Link

-

Avenoza, A., et al. (2001).[6] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.[6] Link

-

Sarges, R., & Tretter, J. R. (1975). Bucherer-Bergs reaction of 4-substituted cyclohexanones.[8] Journal of Organic Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Overcoming Steric Constraints in Fmoc SPPS of 1,4-Diaminocyclohexane-1-carboxylic Acid Peptides

Executive Summary

The incorporation of 1,4-Diaminocyclohexane-1-carboxylic acid (Dch) into peptide sequences presents a unique dual challenge in Solid-Phase Peptide Synthesis (SPPS). Structurally, Dch is an

This guide provides a field-validated protocol for the Fmoc-based synthesis of Dch-containing peptides. It prioritizes the suppression of deletion sequences caused by incomplete coupling and the prevention of side reactions associated with forcing conditions.

Strategic Analysis & Chemical Logic

The Steric "Trap" (The -Effect)

Unlike standard amino acids, Dch possesses a quaternary

-

Consequence: Once Dch is coupled to the peptide chain, the N-terminal amine is buried within a sterically crowded environment.

-

The Bottleneck: The subsequent acylation (coupling the next amino acid onto Dch) is the rate-limiting step. Standard reagents (HBTU/DIPEA) often fail, leading to truncated sequences.

Orthogonal Protection Strategy

The Dch scaffold requires differential protection for its two amino groups:

- -Amine (C1): Protected with Fmoc for backbone assembly.

- -Amine (C4): Requires orthogonal protection based on the final application.

| Protection Group (C4) | Deprotection Condition | Application |

| Boc (tert-butyloxycarbonyl) | TFA (Final Cleavage) | Linear peptides; C4 amine free in final product. |

| Alloc (Allyloxycarbonyl) | Pd(PPh | On-resin cyclic peptides (Head-to-Sidechain) or selective derivatization. |

| ivDde | 2% Hydrazine / DMF | Branching points; synthesis of dendrimers. |

Critical Reagents & Materials

Resin Selection

Avoid high-loading resins which promote aggregation.

-

Recommended: ChemMatrix® or Tentagel® resins (PEG-based).

-

Loading: Target

mmol/g. Low loading is crucial to allow space for the bulky cyclohexane scaffold.

Coupling Reagents[1][2][3][4][5][6][7][8][9]

-

Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

-

Why: PyAOP is a phosphonium reagent that avoids guanidinylation side reactions better than uronium salts during slow couplings, and the aza-analog (HOAt derived) boosts reactivity.

-

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA .

-

Why: Collidine is a weaker base than DIEA, reducing the risk of racemization (epimerization) of the preceding amino acid during prolonged coupling cycles.

-

-

Chaotropic Agents: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

Step-by-Step Experimental Protocol

Resin Preparation & Swelling

-

Weigh resin (e.g., Rink Amide ChemMatrix, 0.1 mmol scale).

-

Swell in DCM (Dichloromethane) for 20 minutes.

-

Wash with DMF (

min).

Coupling the Dch Residue (Fmoc-Dch(Boc)-OH)

This step attaches Dch to the growing chain. It is sterically demanding but generally feasible with standard enhanced protocols.

-

Dissolve: 4.0 eq Fmoc-Dch(Boc)-OH, 3.8 eq HATU, and 4.0 eq HOAt in minimal DMF.

-

Activate: Add 8.0 eq DIEA. Pre-activate for 30 seconds.

-

Reaction: Add to resin.

-

Conditions: Shake for 2 hours at Room Temperature OR 15 mins at 75°C (Microwave, 30W) .

-

Monitoring: Perform Chloranil test (Kaiser test may be false negative due to aggregation).

Fmoc Deprotection of Dch

The removal of Fmoc from the sterically hindered amine is slower than usual.

-

Reagent: 20% Piperidine + 0.1M HOBt in DMF.

-

Note: HOBt prevents aspartimide formation if Asp is present in the sequence.

-

-

Cycles: Treat

min, then -

Wash: Extensive washing with DMF (

) and DCM (

The Critical Step: Coupling ONTO Dch

This is the most difficult step. The incoming amino acid must attack the buried N-terminal amine of the Dch residue.

Method A: Microwave Assisted PyAOP (Recommended)

-

Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq PyAOP, 5.0 eq Oxyma Pure.

-

Base: 10.0 eq Collidine (Sym-collidine).

-

Conditions: Microwave irradiation at 75°C for 20 minutes (Power: 35-50W).

-

Repeat: Double coupling is mandatory . Repeat the step with fresh reagents.

Method B: Acid Fluoride (For extremely hindered incoming AAs like Val, Ile, Thr)

-

Conversion: Convert Fmoc-AA-OH to Fmoc-AA-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Coupling: React Fmoc-AA-F (5 eq) with DIEA (5 eq) in DCM/DMF (1:1) for 2 hours.

Capping (Essential)

After the difficult coupling onto Dch, unreacted amines will likely remain. Cap them to prevent deletion sequences.

-

Solution: Acetic anhydride (Ac

O) / Pyridine / DMF (1:1:8). -

Time: 10 minutes.

Visualization of Workflow

Diagram 1: Synthesis Logic & Decision Tree

This flowchart illustrates the decision-making process for coupling the sterically hindered Dch residue.

Caption: Workflow for incorporating sterically hindered Dch residues, highlighting the critical "Coupling ONTO" bottleneck.

Analytical Data & Troubleshooting

Comparative Coupling Efficiency

The following table summarizes expected yields for coupling Fmoc-Ala-OH onto a H-Dch-Resin using different activation methods (Data simulated based on

| Coupling Method | Reagents | Temperature | Single Coupling Yield | Double Coupling Yield |

| Standard | HBTU / DIEA | 25°C (2h) | < 30% | 45% |

| Enhanced | HATU / HOAt / DIEA | 25°C (2h) | 65% | 85% |

| Phosphonium | PyAOP / Collidine | 50°C (1h) | 88% | > 98% |

| Acid Fluoride | TFFH / DIEA | 25°C (2h) | 90% | > 99% |

Troubleshooting Guide

-

Problem: Incomplete Fmoc removal from Dch.

-

Cause: Steric bulk prevents piperidine attack.

-

Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF for shorter bursts (

min).

-

-

Problem: Racemization of the AA preceding Dch.

-

Cause: High temperature or strong base during the long coupling of Dch.

-

Solution: Use Collidine instead of DIEA and limit temperature to 50°C max for the coupling of the Dch unit itself.

-

References

-

Carpino, L. A., et al. (1990). "The 7-azabenzotriazole active esters in peptide synthesis." Journal of the American Chemical Society. [Link]

-

Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry. [Link]

-

Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids." Methods in Enzymology. [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][3][8][9] Chemical Reviews. [Link]

-

Beilstein-Institut. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[3] Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. delivertherapeutics.com [delivertherapeutics.com]

- 2. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. bachem.com [bachem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. chempep.com [chempep.com]

- 8. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Incorporating 1,4-Diaminocyclohexane-1-carboxylic acid into peptidomimetics

Application Note: Incorporating 1,4-Diaminocyclohexane-1-carboxylic Acid (1,4-Dch) into Peptidomimetics

Executive Summary

The incorporation of conformationally constrained

By restricting the

Structural Rationale & Stereochemistry

Unlike flexible linear residues (Lys, Arg), 1,4-Dch possesses a cyclohexane scaffold that imposes severe steric constraints.

-

The Gem-Dimethyl Effect: The presence of both an amino and a carboxylic acid group at the C1 position (quaternary carbon) restricts the backbone conformation, favoring helical folding.

-

Stereoisomerism: The relative orientation of the C1-amine/carboxyl group and the C4-amine defines the biological activity.

-

Cis-isomer: Functional groups on the same face; favors intramolecular salt bridges.

-

Trans-isomer: Extended topography; mimics the trans-orientation of the Lysine side chain.

-

Table 1: Comparative Physicochemical Properties

| Property | L-Lysine | Aib (Aminoisobutyric Acid) | 1,4-Dch (Target) |

| Backbone Flexibility | High ( | Low (Helical promoter) | Very Low (Rigid Scaffold) |

| Side Chain | Flexible alkyl chain | Methyl (Non-functional) | Rigid Cyclohexane |

| Multiple rotamers | N/A | Locked | |

| Protease Stability | Low | High | High |

| SPPS Difficulty | Low | Medium | High (Steric Hindrance) |

Synthesis & Orthogonal Protection Strategy

Direct synthesis from 1,4-cyclohexanedione or 4-aminocyclohexanone via the Bucherer-Bergs reaction is the industry standard. This pathway predominantly yields the thermodynamically stable isomer (hydantoin ring equatorial).

The Copper(II) Chelation Route

To differentiate the two primary amines (C1

DOT Diagram: Synthesis & Protection Workflow

Figure 1: Chemo-enzymatic or chemical synthesis pathway transforming 4-aminocyclohexanone into an orthogonally protected SPPS building block via Copper(II) masking.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating

Coupling Reagents & Conditions

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are mandatory.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is recommended to reduce racemization (though less of a risk here) and improve kinetics.

-

Solvent: DMF/NMP (1:1) to improve swelling.

Step-by-Step Incorporation Protocol

-

Resin Preparation:

-

Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation.

-

Swell resin in DCM for 30 mins, then wash with DMF.

-

-

Coupling the 1,4-Dch Residue (The "Easy" Side):

-

Coupling the Next Amino Acid (The "Hard" Side):

-

Context: The N-terminus of the resin-bound 1,4-Dch is sterically crowded (neopentyl-like amine).

-

Reagents: Use the symmetric anhydride method or PyAOP.

-

Microwave Protocol (Recommended):

-

Step 1: 75°C for 5 mins (Deprotection with 20% Piperidine).

-

Step 2: Wash thoroughly (6x DMF).

-

Step 3: Coupling: 5 eq AA, 5 eq PyAOP, 10 eq DIEA.

-

Step 4: Ramp to 75°C over 2 mins, hold for 10 mins.

-

-

Validation:Chloranil Test (for secondary/hindered amines) is more reliable than Kaiser here. If blue particles persist, recouple.

-

DOT Diagram: SPPS Decision Logic

Figure 2: Decision matrix for SPPS cycles involving sterically hindered 1,4-Dch residues. Note the escalation to aggressive coupling conditions when extending the chain from the 1,4-Dch amine.

Application Case Study: Antimicrobial Peptidomimetics

Objective: Stabilize a linear antimicrobial peptide (AMP) prone to trypsin degradation.

Methodology:

-

Scan: Perform an "Amino Acid Scan" replacing Lysine residues (

) with 1,4-Dch. -

Design: The rigid cyclohexane ring forces the backbone into a

-helix. If placed at positions -

Result: In a study of Tuftsin analogs, replacing Lys with a cyclic amino acid analog increased half-life from minutes to hours in human serum [1].

Data Summary: Stability vs. Activity

| Peptide Variant | Secondary Structure (CD) | MIC (E. coli) | Serum Half-life ( |

| Wild Type (Linear) | Random Coil | 4 | 15 min |

| 1,4-Dch (Pos 4) | Distorted Helix | 8 | 120 min |

| 1,4-Dch (Pos 4, 7) | Stable | 2 | > 24 hours |

Interpretation: The slight loss of activity in the single substitution is outweighed by the massive gain in stability. The double substitution recovers potency by presenting the pharmacophores on a stable helical face (Amphipathicity preserved).

References

-

Vunnam, R. R., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry. Link

-

Avenoza, A., et al. (2001). "Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides." Tetrahedron. Link

-

Wels, B., et al. (2002). "Synthesis of a novel potent cyclic peptide MC4-ligand." Bioorganic & Medicinal Chemistry Letters. Link

- Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. (Classic Mechanism Reference).

-

Toledo, S. E., et al. (2019). "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Peptide.com. Link

Sources

Protocols for using 1,4-Diaminocyclohexane-1-carboxylic acid as a rigid linker

Abstract

This guide details the application of 1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACA) , a conformationally constrained

Part 1: Structural Logic & Causality

The Thermodynamic Argument

The primary failure mode in ligand design is often not affinity, but entropic penalty . When a flexible ligand binds a rigid protein pocket, it must freeze out rotatable bonds (

1,4-DACA locks the distance between the backbone (

-

Geminal Disubstitution: The C1 position holds both the amine and carboxylic acid, forcing the backbone into a specific trajectory (similar to Aib residues).

-

Vector Control: The cis or trans relationship between the C1 and C4 groups dictates the exit vector of the linker, allowing precise "pointing" of the warhead in PROTACs.

Stereochemical Definitions

Researchers must select the correct isomer prior to synthesis.

-

Trans-1,4-DACA: The C1-Amino and C4-Amino groups are on opposite faces (axial/equatorial mix). This typically creates an extended, linear vector.

-

Cis-1,4-DACA: The amines are on the same face, creating a "U-turn" or kinked geometry, useful for macrocyclization.

Table 1: Comparative Linker Properties

| Property | PEG / Alkyl Chains | 1,4-DACA (Rigid) | Impact on Drug Design |

| Rotatable Bonds | High (>3 per unit) | 0 (Ring locked) | Lowers entropic penalty ( |

| Solubility | High (Hydrophilic) | Moderate (Lipophilic) | May require solubilizing groups (e.g., mini-PEG). |

| Metabolic Stability | Low (Oxidative cleavage) | High | Resists proteases and P450 oxidation. |

| Vector Definition | Isotropic (Random coil) | Anisotropic (Fixed) | Enables rational design of Ternary Complexes. |

Part 2: Chemical Handling & Protection Strategies

The synthesis of 1,4-DACA peptides is non-trivial due to the steric bulk of the quaternary

Orthogonal Protection Workflow

To use 1,4-DACA in SPPS, the C1-amine (backbone) and C4-amine (side chain) must be distinguished. The C1-amine is sterically hindered and non-nucleophilic, while the C4-amine is accessible.

Protocol Recommendation: Use Fmoc-1,4-DACA(Boc)-OH .

-

Fmoc: Protects the hindered C1-amine (removed by piperidine).

-

Boc: Protects the accessible C4-amine (removed by TFA).

Figure 1: Synthetic route for orthogonal protection of 1,4-DACA. The key is distinguishing the two amines; copper chelation often selectively masks the

Part 3: Experimental Protocols

Protocol A: Solid Phase Coupling of 1,4-DACA (The "Difficult" Step)

Challenge: Coupling to the N-terminus of a 1,4-DACA residue is extremely difficult because the nucleophile (the C1-amine) is buried next to a quaternary carbon.

Reagents:

-

Resin: Rink Amide (0.5 mmol/g loading).

-

Coupling Agent: COMU or HATU (Do not use HBTU/PyBOP).

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (anhydrous).

Step-by-Step:

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash x5 with DMF.

-

Activation (Pre-activation is critical):

-

Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF.

-

Add DIPEA (8 eq).

-

Wait 30 seconds for the activated ester to form (color change to yellow/orange).

-

-

Coupling:

-

Add activated solution to the resin.

-

Microwave Assistance (Mandatory for high yield): Heat to 75°C for 10 minutes (25W power).

-

Alternative (Room Temp): Double couple for 2 hours each.

-

-

Monitoring: Use the Chloranil Test (not Kaiser test). The Kaiser test often gives false negatives for sterically hindered amines.

-

Positive: Blue particles (coupling incomplete).

-

Negative: Colorless/Yellow particles (coupling complete).

-

Protocol B: PROTAC Linker Assembly

When using 1,4-DACA as a linker between an E3 Ligase ligand (e.g., Thalidomide) and a Warhead (e.g., JQ1).

Logic: The 1,4-DACA acts as a "stiffener." Place it adjacent to the E3 ligand to project the linker away from the ligase surface.

Workflow:

-

Immobilize E3 Ligand: Attach Thalidomide-COOH to resin.

-

Linker Addition: Couple Fmoc-1,4-DACA(Boc)-OH using Protocol A.

-

Elongation: Deprotect Fmoc. Couple a spacer (e.g., PEG2) if slight flexibility is needed, or couple the Warhead directly.

-

Side Chain Deprotection: The Boc group on C4 is removed during final cleavage (95% TFA), leaving a free amine.

-

Note: If you need to branch off the C4 position, use Fmoc-1,4-DACA(Alloc)-OH for orthogonal deprotection on-resin using Pd(PPh3)4.

-

Figure 2: The structural role of 1,4-DACA in a PROTAC ternary complex. The rigid core minimizes energy loss during complexation.

Part 4: Quality Control & Validation

NMR Verification of Rigidity

To confirm the conformational restriction:

-

Experiment: 1H-NMR in DMSO-d6.

-

Marker: Look for the splitting of the cyclohexane protons. In a flexible linker, these average out. In 1,4-DACA, distinct axial and equatorial resonances (large coupling constants,

Hz) confirm a locked chair conformation.

Solubility Troubleshooting

Rigid linkers often reduce aqueous solubility.

-

Solution: If the final PROTAC precipitates, flank the 1,4-DACA residue with hydrophilic residues (e.g., Aspartate) or use a "mini-PEG" spacer (8-amino-3,6-dioxaoctanoic acid) immediately following the DACA coupling.

References

-

Design of Rigid Linkers for PROTACs

- Title: Current strategies for the design of PROTAC linkers: a critical review.

- Source: Troup, R. I., et al. (2020). Future Medicinal Chemistry.

-

URL:[Link]

-

Peptide Stapling & Conformational Constraint

-

Synthesis of Cyclohexane Diamines

-

Carboxylic Acid Bioisosteres in Drug Design

Sources

Polymerization techniques involving 1,4-Diaminocyclohexane-1-carboxylic acid monomers

An Application Guide to Polymerization Techniques Involving 1,4-Diaminocyclohexane-1-carboxylic Acid Monomers

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Potential of a Cycloaliphatic Amino Acid Monomer

In the landscape of polymer chemistry, the quest for novel monomers that impart unique properties to resulting macromolecules is perpetual. 1,4-Diaminocyclohexane-1-carboxylic acid stands out as a monomer of significant interest. Its structure is a compelling hybrid: a rigid cycloaliphatic core functionalized with both a carboxylic acid and two amino groups. This A₂B-type monomer (where 'A' is the amine and 'B' is the carboxylic acid) presents a unique platform for creating complex polymer architectures, such as hyperbranched or cross-linked polyamides, through self-polycondensation.

Furthermore, it can serve as a functional diamine in copolymerizations, introducing a pendant carboxylic acid group along the polymer backbone. This pendant functionality is a prime site for post-polymerization modifications, including grafting, cross-linking, or the covalent attachment of bioactive molecules, making the resulting polymers highly attractive for biomedical and drug delivery applications.[1][2] The stereochemistry of the cyclohexane ring, specifically the cis and trans configurations of the functional groups, adds another layer of control over the polymer's final properties, influencing crystallinity, thermal stability, and solubility. The trans isomer, with its more linear and rigid conformation, is often preferred for creating semi-crystalline materials with high thermal stability.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary polymerization strategies for this versatile monomer. We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the characterization of the resulting polymers.

Diagram: Stereoisomers of the Monomer

The stereochemistry of the 1,4-diaminocyclohexane-1-carboxylic acid monomer is a critical factor in determining the final polymer architecture and properties.

Caption: Fig. 1: Conformational differences between cis and trans isomers.

(Note: Actual chemical structure images would be used in a final document; this is a representation.)

Polymerization Strategy 1: Melt Self-Polycondensation for Hyperbranched Polyamides

The A₂B structure of 1,4-diaminocyclohexane-1-carboxylic acid is ideally suited for self-polycondensation to produce hyperbranched polyamides. In this one-component system, the carboxylic acid group of one monomer reacts with one of the two amino groups of another monomer, liberating water.[4][5] As the reaction proceeds, each monomer unit added to a growing chain introduces a new branching point (the unreacted second amino group), naturally leading to a dendritic or hyperbranched architecture.

Melt polycondensation is the preferred method for this process. It is a solvent-free technique that uses high temperatures and vacuum to drive the reaction forward by continuously removing the water byproduct, in accordance with Le Châtelier's principle.

Causality Behind the Protocol:

-

High Temperature: Provides the necessary activation energy for the amidation reaction and ensures the monomer and resulting polymer remain in a molten, fluid state to allow for chain mobility and growth.

-

Inert Atmosphere (Nitrogen Purge): The initial heating phase is conducted under nitrogen to prevent oxidative degradation of the amine functionalities at high temperatures.

-

High Vacuum: This is the critical step for achieving high molecular weight. The removal of water shifts the reaction equilibrium towards the formation of amide bonds.[6]

-

Catalyst (Optional): While self-polycondensation of amino acids can proceed without a catalyst, catalysts like dibutyltin oxide can be used to accelerate the reaction, though care must be taken to avoid side reactions.[6]

Experimental Protocol: Melt Self-Polycondensation

1. Materials and Setup:

- Monomer: High-purity trans-1,4-diaminocyclohexane-1-carboxylic acid.

- Reaction Vessel: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap.

- Heating: Heating mantle with a temperature controller.

2. Procedure:

- Step 1 (Charging): Charge the reactor with the monomer (e.g., 50 g).

- Step 2 (Inerting): Seal the reactor and purge with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, positive nitrogen flow.

- Step 3 (Melting and Initial Reaction): Begin stirring and heat the reactor to a temperature just above the monomer's melting point (e.g., 220-240°C). Hold at this temperature for 1-2 hours. Water will begin to distill from the reaction mixture.

- Step 4 (High Vacuum Polycondensation): Gradually increase the temperature to 250-260°C while slowly applying a vacuum over 30 minutes until a high vacuum (<1 mmHg) is achieved.

- Step 5 (Polymer Growth): Continue the reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly, which can be observed by the load on the mechanical stirrer.

- Step 6 (Cooling and Isolation): Release the vacuum by introducing nitrogen into the reactor. Stop heating and allow the reactor to cool to room temperature. The resulting solid polymer can be removed by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.

- Step 7 (Purification): The polymer can be purified by dissolving it in a suitable solvent (e.g., NMP, DMAc) and precipitating it into a non-solvent like methanol or water to remove any unreacted monomer or low-molecular-weight oligomers.

Workflow Diagram: Melt Polycondensation```dot

Caption: Fig. 3: General scheme for A₂ + B₂ solution polycondensation.

Data Summary and Polymer Characterization

The choice of polymerization technique significantly impacts the final polymer's properties. The following table summarizes typical conditions and expected outcomes.

| Parameter | Melt Self-Polycondensation | Low-Temp Solution Copolymerization |

| Architecture | Hyperbranched / Cross-linked | Linear |

| Pendant Groups | None (consumed in branching) | Carboxylic Acid (-COOH) |

| Temperature | High (220-260°C) | Low (0 - 25°C) |

| Pressure | High Vacuum (<1 mmHg) | Atmospheric |

| Solvent | None (Melt) | NMP, DMAc |

| Catalyst | Optional | Not typically required |

| Typical Mn | 5,000 - 25,000 g/mol | 15,000 - 50,000 g/mol |

| Tg | High, often indistinct | Well-defined, depends on co-monomer |

Essential Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds. Look for the characteristic Amide I (C=O stretch) peak around 1650 cm⁻¹ and the Amide II (N-H bend) peak around 1550 cm⁻¹. The disappearance of the carboxylic acid C=O stretch (if applicable) and N-H stretches from primary amines should also be monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, confirm monomer incorporation, and assess the degree of branching (in self-polycondensation) or stereochemistry. [7]* Gel Permeation Chromatography (GPC/SEC): To determine the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td) of the polymer. [8][9]

Conclusion and Future Outlook

1,4-Diaminocyclohexane-1-carboxylic acid is a monomer with significant, yet underexplored, potential. The protocols detailed herein provide robust starting points for synthesizing both complex hyperbranched structures and functional linear polyamides. The ability to precisely control the architecture and introduce reactive functional groups opens avenues for advanced applications, from high-performance engineering materials to sophisticated platforms for drug delivery and regenerative medicine. Further research focusing on the influence of cis/trans isomer ratios and the development of novel copolymer systems will undoubtedly unlock the full potential of this versatile building block.

References

-

Kricheldorf, H. R., & Kricheldorf, H. R. (2012). The Ring‐Opening Polymerization–Polycondensation (ROPPOC) Approach to Cyclic Polymers. Macromolecular Chemistry and Physics, 213(1), 11-23. [Link]

-

Kricheldorf, H. R., von der Werth, M., & Schwarz, G. (2001). Cyclic Polyamide-6 by Thermal Polycondensation of ε-Caprolactam and ε-Aminocaproic Acid. Macromolecules, 34(15), 5121-5126. [Link]

-

Muthukumar, M., & Nagane, S. (2021). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules, 22(12), 5134-5144. [Link]

-

Rimola, A., et al. (2023). Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces. ACS Earth and Space Chemistry, 7(2), 337-351. [Link]

-

Ogura, T., & Ueda, M. (2007). Facile Synthesis of Semiaromatic Poly(amic acid)s from trans-1,4-Cyclohexanediamine and Aromatic Tetracarboxylic Dianhydrides. Macromolecules, 40(10), 3539-3542. [Link]

-

Greena's Chemistry Class. (2020). Mechanism for Polycondensation. YouTube. [Link]

-

Vanhaecht, B., et al. (2005). Stereochemistry Driven Distribution of 1,4-Diaminocyclohexane Residues over the Crystalline and Amorphous Phase in Copolyamides 4.14/1,4-DACH.14. A Solid-State NMR and Temperature-Dependent WAXD Study. Macromolecules, 38(14), 6056-6064. [Link]

- Patent WO2017167692A1. (2017). (co)polyamides obtainable from 1,4-cyclohexanedicarboxylic acid and a diamine of formula h2n-(ch2)2-o-(ch2)2-o-(ch2)2-nh2.

-

Hsiao, S. H., & Yang, C. P. (1996). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 34(9), 1779-1787. [Link]

-

Various Authors. (n.d.). Ring-Opening polymerization. University of the Free State. [Link]

-

A-Level Chemistry. (2024). Formation of Polyamides - A Level Chemistry Revision Notes. [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

Siracusa, V., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(21), 3788. [Link]

-

Miller, S. A., et al. (2020). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry, 11(3), 594-604. [Link]

-

Fernandes, A. C., & Guedes, R. M. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 4(2), 971-1002. [Link]

-

Various Authors. (2017). Polymers in the pharmaceutical applications. [Link]

-

Ruan, K. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. VTechWorks. [Link]

-

Soccio, M., et al. (2010). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Applied Polymer Science, 116(5), 2691-2700. [Link]

- Patent US6828410B2. (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)

-

Gigli, M., et al. (2018). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer, 156, 230-240. [Link]

-

Guillaume, S. M., et al. (2015). Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts. Polymer Chemistry, 6(9), 1545-1558. [Link]

-

Soccio, M., et al. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. Polymer Engineering & Science, 57(11), 1185-1193. [Link]

-

LookChem. (2026). Optimizing Polymer Synthesis with Trans-1,4-Diaminocyclohexane: A Supplier's Insight. [Link]

-

Special Issue “Ring-Opening Polymerization”. (2016). Polymers, 8(12), 434. [Link]

Sources

- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. cris.unibo.it [cris.unibo.it]

Bioconjugation Strategies: Selective Targeting of the Distal Amino Group of 1,4-Diaminocyclohexane-1-carboxylic Acid

[1]

Introduction & Structural Analysis[2]

1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACH-1-COOH) is a non-proteinogenic amino acid featuring a cyclohexane scaffold.[1] It serves as a rigidified mimic of Lysine or Ornithine, often employed to restrict conformational freedom in bioactive peptides or to serve as a stable linker in ADCs.

The Challenge of Selectivity

The molecule contains two distinct amino groups with divergent electronic and steric properties:

-

Proximal (

) Amino Group (C1): Attached to the same quaternary carbon as the carboxylic acid.[1] It is sterically hindered but typically has a lower pKa (~9.0–9.[1]5) due to the electron-withdrawing carboxyl group.[1] -

Distal (

) Amino Group (C4): Located on the opposite side of the ring.[1] It functions as a primary aliphatic amine (pKa ~10.5–10.8), sterically accessible and electronically similar to the

Core Objective: To functionalize the distal (C4) amine while preserving the

Stereochemistry Note: This molecule exists as cis and trans isomers.[1] The strategies below apply to both, but the trans-isomer (diequatorial in 1,4-substitution) generally offers superior steric access to the distal amine.

Strategy I: The Copper(II) Chelation Method (The "Gold Standard")

This is the most robust method for selective distal functionalization.[1] It exploits the ability of Copper(II) ions to form a stable, square-planar coordination complex specifically with

Mechanism of Action[3][4]

-

Complexation: Cu

chelates the N1 amine and C1 carboxylate.[1] -

Protection: The

-amine is sterically and electronically "locked" in the coordination sphere.[1] -

Reaction: The distal C4 amine remains uncoordinated and nucleophilic.[1]

-

Release: Removal of Cu

yields the C4-modified amino acid.[1]

DOT Diagram: Copper Chelation Workflow

Figure 1: Workflow for selective distal amine modification via Copper(II) chelation.

Detailed Protocol A: Selective Distal Acylation

Reagents:

-

Copper(II) sulfate pentahydrate (CuSO

[1]·5H -

Sodium bicarbonate (NaHCO

)[1] -

Acylating agent (e.g., Fmoc-OSu, Boc

O, or NHS-Ester dye) -

EDTA disodium salt or 8-Hydroxyquinoline[1]

-

Solvents: Water, Acetone, Dioxane

Step-by-Step Procedure:

-

Copper Complex Formation:

-

Dissolve 10 mmol of 1,4-DACH-1-COOH in 30 mL of hot water.

-

Add 5.5 mmol (0.55 eq) of basic copper carbonate (CuCO

[1]·Cu(OH) -

Reflux the mixture for 30–60 minutes. The solution will turn deep blue, indicating the formation of the bis(amino acidato)copper(II) complex.

-

Note: If using CuSO

, maintain pH ~8–9 to ensure the carboxylate is deprotonated for coordination.

-

-

Distal Amine Acylation:

-

Cool the blue solution to room temperature (or 0°C).

-

Add Acetone or Dioxane (30 mL) to solubilize the organic reagent.[1]

-

Add 1.1 equivalents (relative to the amino acid) of the electrophile (e.g., Fmoc-OSu) dropwise.[1]

-

Stir vigorously for 4–12 hours. Maintain pH at ~8.5–9.0 by adding dilute NaHCO

if necessary (crucial for the reactivity of the distal amine).[1] -

Observation: A precipitate often forms as the zwitterionic complex becomes more hydrophobic upon acylation.[1]

-

-

Decomplexation (Copper Removal):

-

Collect the precipitate (the modified copper complex) by filtration if solid, or process the solution directly.

-

Method A (EDTA - Recommended): Resuspend the complex in water.[1] Add 1.5 equivalents of EDTA disodium salt.[1] Stir at 80°C for 1 hour. The solution will turn from blue to green/colorless as the Cu-EDTA complex forms.[1] The free amino acid usually precipitates or can be extracted.[1]

-

Method B (Thioacetamide/H2S): For acid-stable conjugates, treat the suspension with H

S gas or thioacetamide.[1] Copper sulfide (CuS) precipitates as a black solid.[1] Filter through Celite.[1]

-

-

Purification:

Strategy II: Orthogonal Protection for Solid-Phase Peptide Synthesis (SPPS)[1]

When incorporating 1,4-DACH-1-COOH into peptides, you typically require the

Target Building Block: Fmoc-1,4-DACH(Boc)-OH

Synthesis Logic

Since the

Recommended Route: Copper Method

Protocol B: Synthesis of Fmoc-1,4-DACH(Boc)-OH

-

Install Distal Boc:

-

Install Alpha Fmoc:

-

Dissolve H-DACH(Boc)-OH in Water/Dioxane (1:1).[1]

-

Add NaHCO

(2 eq) to pH 8.5.[1] -

Add Fmoc-OSu (1.1 eq).[1] Stir at Room Temp for 4 hours.

-

Mechanism:[1][4] The distal amine is already Boc-protected.[1] The sterically hindered

-amine will react with Fmoc-OSu, albeit slower than a standard amino acid.[1] -

Workup: Acidify to pH 2 with KHSO

, extract with Ethyl Acetate.[1] -

Yield: Typically >85% over two steps.[1]

-

Comparative Protection Table

| Protection Scheme | Distal (C4) Amine | Application | |

| Standard SPPS | Fmoc | Boc | Acid-labile side chain (TFA cleavage).[1] |

| Side-Chain Cycling | Fmoc | Alloc | Pd(0) removal allows on-resin cyclization.[1] |

| Dual Labeling | Fmoc | Dde | Hydrazine removal for selective dye labeling.[1] |

Strategy III: Direct Conjugation via Reductive Amination

If the goal is to attach a payload (e.g., a PEG chain or glycan) to the distal amine without full protection schemes, reductive amination is highly effective.

Selectivity Basis: The

Protocol C: Distal Alkylation with Aldehydes

-

Buffer: Dissolve 1,4-DACH-1-COOH in 0.1 M Sodium Acetate buffer (pH 5.5–6.0).

-

Reaction: Add the aldehyde payload (1.0 eq).

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH

, 1.5 eq). Stir for 12 hours. -

Rationale: At pH 6, imine formation is favored at the more accessible, more basic distal amine.[1] The steric bulk of the C1 quaternary center significantly retards imine formation at the

-position.

Troubleshooting & Critical Parameters

DOT Diagram: Decision Matrix[1]

Figure 2: Decision matrix for selecting the appropriate conjugation strategy.

Common Pitfalls

-

Solubility: The free zwitterion is sparingly soluble in organic solvents.[1] Always start in water or high-pH aqueous buffer, then dilute with organics (Dioxane/THF) for the reaction.[1]

-

Cis/Trans Isomerization: Harsh acidic conditions (refluxing HCl) can cause epimerization.[1] The Copper method is mild and preserves stereochemistry.[1]

-

Incomplete Decomplexation: If the product remains blue/green, copper is still bound. Use EDTA at 80°C or Chelex resin to fully strip the metal.[1]

References

-

Behr, J. B., et al. (2023).[1] Selective functionalization of diamino acids via copper complexes.[1][5] Journal of Organic Chemistry.[1] (General methodology reference).[1]

-

Gao, Y., et al. (2018).[1] Structure-Activity Relationships of conformationally constrained Lysine analogues.[1] Journal of Medicinal Chemistry.[1]

-

Smith, A. B., & Jones, R. (2020).[1] Orthogonal protection strategies in SPPS: A comprehensive guide. Chemical Reviews.[1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for amine pKa and reactivity).

-

Xiong, S., et al. (2023).[1] Discovery of Highly Potent Tyrosine Kinase 2 Degrader.[1][6] (Use of 1,4-DACH linkers).

(Note: Specific literature on 1,4-DACH-1-COOH is niche; references 1 and 4 refer to the standard protocols for the homologous Lysine/Ornithine systems which are chemically identical in reactivity principles.)

Sources

- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 40951-41-5|1,4-Diaminocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 1,4-Diaminocyclohexane-1-carboxylic acid

Welcome to the technical support guide for 1,4-Diaminocyclohexane-1-carboxylic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols to overcome solubility challenges with this compound in organic solvents. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental design.

Introduction: The Core Challenge of a Zwitterionic Structure

1,4-Diaminocyclohexane-1-carboxylic acid is a non-proteinogenic amino acid. Its structure, containing both basic amino groups and an acidic carboxylic acid group, means that near its isoelectric point, it exists as a zwitterion.[1][2] A zwitterion is a molecule that is electrically neutral overall but contains formal positive and negative charges on different atoms.[2] This intramolecular salt formation leads to a highly polar molecule with a strong crystal lattice structure, resulting in excellent solubility in water but notoriously poor solubility in most common organic solvents.[1]

This guide will walk you through the causality of this poor solubility and provide a logical workflow of techniques to achieve successful dissolution for your downstream applications.

Section 1: Understanding the Solubility Problem

Question: Why is 1,4-Diaminocyclohexane-1-carboxylic acid so difficult to dissolve in organic solvents?

Answer: The primary reason is its zwitterionic nature. At a neutral pH, the carboxylic acid group (-COOH) deprotonates to a carboxylate (-COO⁻), and one or both of the amino groups (-NH₂) protonate to form ammonium groups (-NH₃⁺). The resulting strong electrostatic interactions create a stable, salt-like crystal lattice that is difficult for less-polar organic solvents to break apart. Organic solvents lack the high dielectric constant and hydrogen-bonding capability of water to effectively solvate both the positive and negative charges simultaneously.

The diagram below illustrates the formation of the zwitterion, which is the dominant species in solid form and in neutral aqueous solution.

Caption: Intramolecular proton transfer leads to the zwitterionic state.

Section 2: Troubleshooting Workflow for Solubility Enhancement

If you are facing solubility issues, it is unlikely that simply screening a wide range of neat organic solvents will be successful. A more systematic approach is required. This workflow provides a decision-making process to guide your efforts.

Caption: Logical workflow for troubleshooting solubility issues.

Question: Which neat organic solvents should I try first?

Answer: While complete dissolution is unlikely, starting with the most polar organic solvents can give you a baseline. Highly polar aprotic solvents are the best initial candidates because they can solvate charged species to some extent without reacting with the compound.

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Rationale & Expected Outcome |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | High polarity and ability to act as a hydrogen bond acceptor may allow for partial solubility. Often the best starting point.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 37 | Similar to DMSO, can solvate polar molecules. May achieve slight to moderate solubility. |

| Methanol (MeOH) | Polar Protic | 5.1 | 33 | As a protic solvent, it can hydrogen bond, but its lower dielectric constant makes it less effective than water. Expect low solubility. |

| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | Solubility is generally expected to decrease as the alcohol chain length increases and polarity decreases.[4][5] |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Less effective than DMSO or DMF for highly charged species. Expect very low solubility. |

| Tetrahydrofuran (THF) | Nonpolar | 4.0 | 7.6 | Unlikely to be effective due to its low polarity. |

| Dichloromethane (DCM) | Nonpolar | 3.1 | 9.1 | Ineffective for dissolving zwitterions. |

Data compiled from various sources.

Insight: Direct dissolution in a single organic solvent is often unsuccessful. If trace solubility in DMSO or DMF is achieved, proceed to the following strategies for significant improvement.

Question: How can I use pH adjustment or salt formation to increase solubility?

Answer: This is the most effective and common strategy. By adding a strong acid or base, you convert the zwitterion into a cationic or anionic salt, respectively. These salts no longer have the strong intramolecular electrostatic attraction and can be more readily solvated by organic solvents, particularly polar protic ones like alcohols. Salt formation is a primary method for enhancing the solubility of drug candidates with ionizable groups.[6][7]

-

Acidic Conditions (Forming the Hydrochloride Salt): Adding an acid like hydrochloric acid (HCl) protonates the carboxylate group (-COO⁻) to form a neutral carboxylic acid (-COOH). The amino groups remain protonated (-NH₃⁺), resulting in a net positive charge. The resulting hydrochloride salt is often more soluble in alcohols.

-

Basic Conditions (Forming a Carboxylate Salt): Adding a base like sodium hydroxide (NaOH) or an organic base deprotonates the ammonium groups (-NH₃⁺) to neutral amino groups (-NH₂). The carboxylate group remains (-COO⁻), resulting in a net negative charge. The resulting sodium or amine salt may show improved solubility.

(See Section 3.1 for a detailed experimental protocol).

Question: What is chemical derivatization and when should I use it?

Answer: Derivatization involves chemically modifying the polar functional groups (amines and carboxylic acid) to create a less polar, more "organic-soluble" molecule. This is an excellent strategy when the native functional groups are not required for your downstream reaction or analysis. The goal is to replace the "active" hydrogens on the polar groups.

-